(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]
Description
(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] is a bis-ketone derivative featuring a central 1,3-phenylene core linked to two (2-phenoxyphenyl)methanone groups. The compound’s structure combines aromatic rigidity (from the phenylene and phenyl rings) with electron-rich phenoxy substituents, which influence its electronic and steric properties.
Key structural attributes:
- Central core: 1,3-phenylene (meta-substituted benzene).
- Substituents: Each ketone group is attached to a phenyl ring substituted with a phenoxy group at the 2-position.
- Functional groups: Two ketones (C=O) and two ether linkages (C-O-C).
Synthetic routes for analogous bis-ketones often involve Friedel-Crafts acylation or nucleophilic substitution reactions. For example, derivatives like 1,3-Phenylenebis(phenylmethanone) (CAS 3770-82-9) are synthesized via condensation of isophthaloyl chloride with aryl Grignard reagents .
Properties
CAS No. |
656228-18-1 |
|---|---|
Molecular Formula |
C32H22O4 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[3-(2-phenoxybenzoyl)phenyl]-(2-phenoxyphenyl)methanone |
InChI |
InChI=1S/C32H22O4/c33-31(27-18-7-9-20-29(27)35-25-14-3-1-4-15-25)23-12-11-13-24(22-23)32(34)28-19-8-10-21-30(28)36-26-16-5-2-6-17-26/h1-22H |
InChI Key |
SPKZQAAZBPVILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] typically involves the reaction of isophthaloyl chloride with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of (1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, influencing biological processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous bis-ketones with variations in substituents, electronic properties, and applications.
Table 1: Structural and Functional Group Comparison
Key Differences :
Electronic Effects: Phenoxy substituents (in the target compound) introduce electron-donating effects via oxygen’s lone pairs, enhancing resonance stabilization. This contrasts with 4-fluorophenyl groups (electron-withdrawing) in CAS 108464-88-6, which reduce electron density at the ketone . Amino groups in (4,6-diamino-1,3-phenylene)bis(phenylmethanone) increase basicity and reactivity, making the compound suitable for polymerization or semiconductor applications .
Coordination Chemistry: The diphenylphosphino variant (1,3-Phenylenebis[(diphenylphosphino)methanone]) acts as a bisphosphomide ligand, forming complexes with transition metals like Pd, Ru, and Cu. Its coordination behavior is distinct due to the soft donor nature of phosphorus, unlike the oxygen-dominated bonding in the phenoxy derivative .
Physical Properties: Melting Points: Phenoxy-substituted derivatives (e.g., compound 5d in ) exhibit higher melting points (241–243°C) compared to fluorinated analogs (208–210°C for CAS 68418-51-9) due to stronger intermolecular π-π stacking . Solubility: Amino-substituted derivatives show improved solubility in polar solvents (e.g., DMF), whereas phosphino-substituted analogs are more soluble in nonpolar media .
Table 2: Application Comparison
Research Findings and Data
- Synthetic Yields: The phenoxy-substituted compound is synthesized in moderate yields (68–77% via Method B in ), comparable to fluorinated analogs (70–85% ).
- Thermal Stability: Thermogravimetric analysis (TGA) of fluorinated derivatives shows decomposition above 300°C, while amino-substituted analogs decompose at ~250°C due to amine oxidation .
- Catalytic Performance : Bisphosphomide ligands (e.g., ) exhibit superior activity in hydroformylation (70–90% selectivity) compared to simpler bis-ketones, which lack metal-binding sites.
Biological Activity
(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone], also known as bis(2-phenoxyphenyl)methanone, is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] is CHO. Its structure consists of two phenoxyphenyl groups connected by a phenylene bridge, which contributes to its unique biological interactions.
Preliminary studies indicate that (1,3-Phenylene)bis[(2-phenoxyphenyl)methanone] may influence various biochemical processes through interactions with specific receptors or enzymes. Research has shown that it can modulate enzyme activity and affect cellular pathways, although the precise mechanisms remain under investigation.
Potential Biological Activities
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Initial screenings suggest potential antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Case Studies and Research Findings
Several studies have explored the biological activity of (1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]:
Comparative Analysis with Similar Compounds
To better understand the biological activity of (1,3-Phenylene)bis[(2-phenoxyphenyl)methanone], it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Bis(salicylaldehyde)phenylenediimine | Antibacterial and anticancer properties |
| Compound B | Bisphosphomide derivatives | Enzyme inhibition and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
